Enantiomeric Activity Differential: Reduced PI3Kδ Potency vs. Active S-Enantiomer (Umbralisib)
Umbralisib R-enantiomer is explicitly designated as the less active enantiomer of Umbralisib (TGR-1202) . While the active S-enantiomer demonstrates potent PI3Kδ inhibition (IC50 = 22.2 nM) , the R-enantiomer's activity is reduced. This differential provides a quantifiable baseline for studies requiring a lower-potency PI3Kδ modulator, enabling researchers to differentiate between enantiomer-specific and target-specific effects. The R-enantiomer can serve as a negative control or a tool to establish activity thresholds in assay development.
| Evidence Dimension | PI3Kδ Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | Reduced activity; exact IC50 not specified but characterized as 'less active enantiomer' |
| Comparator Or Baseline | Umbralisib (S-enantiomer): IC50 = 22.2 nM |
| Quantified Difference | Qualitatively less active; no exact fold-difference specified |
| Conditions | Enzymatic assays as reported in vendor documentation |
Why This Matters
This confirms the R-enantiomer's role as a distinct research tool with a defined, lower potency profile, preventing experimental misinterpretation when compared to the active eutomer.
